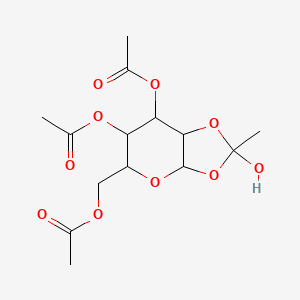
3,4,6-Tri-o-acetyl-1,2-o-(1-methoxyethylidene)-beta-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate): is a biochemical reagent primarily used in glycobiology research. This compound is involved in studying the structure, synthesis, biology, and evolution of sugars. It plays a crucial role in carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) involves the acetylation of beta-D-mannopyranose followed by the formation of the orthoacetate. The reaction typically requires acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor in the synthesis of more complex carbohydrates and glycosides. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, it is used to study glycan structures and their interactions with proteins. This helps in understanding cellular processes and the role of glycans in health and disease .
Medicine: The compound is used in the development of glycan-based vaccines and therapeutics. It aids in the design of drugs targeting glycan-protein interactions, which are crucial in many diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) involves its role as a glycan precursor. It participates in glycosylation reactions, where it donates its sugar moiety to proteins or lipids, forming glycoproteins or glycolipids. These glycoconjugates are essential for various biological functions, including cell signaling, immune response, and molecular recognition .
Comparison with Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose hydrochloride
Comparison: Compared to these similar compounds, 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) is unique due to its specific acetylation pattern and the presence of the orthoacetate group. This unique structure makes it particularly useful in glycobiology research, where it serves as a versatile building block for synthesizing various glycoconjugates .
Properties
Molecular Formula |
C14H20O10 |
|---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
(6,7-diacetyloxy-2-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |
InChI |
InChI=1S/C14H20O10/c1-6(15)19-5-9-10(20-7(2)16)11(21-8(3)17)12-13(22-9)24-14(4,18)23-12/h9-13,18H,5H2,1-4H3 |
InChI Key |
UZMFJHRMEQGHED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















